N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-11-16(25-17(19-11)14-3-2-6-22-14)10-18-26(20,21)12-4-5-13-15(9-12)24-8-7-23-13/h2-6,9,18H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEUVVRIWHBUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, which are then coupled under specific conditions to form the desired product. Common reagents used in these reactions include sulfur-containing compounds, furan derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound's structure includes a furan ring and a thiazole moiety, which are known for their biological activity. These features suggest applications in drug development targeting various diseases:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, thiazole derivatives are frequently studied for their anticancer properties, indicating that this compound may also exhibit similar effects due to its structural analogies .
- Antimicrobial Properties : The presence of the thiazole group suggests potential effectiveness against a range of microbial pathogens. Research has indicated that derivatives of thiazole exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria .
Antimicrobial Studies
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been evaluated for its antimicrobial properties:
These findings highlight the compound's potential as an antimicrobial agent, particularly in the development of new treatments for infections caused by resistant strains.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the therapeutic potential of this compound. Studies suggest that modifications to the thiazole and furan components can enhance biological activity:
- Substituent Variations : Changing substituents on the thiazole ring has been shown to affect the compound's potency against various biological targets . For example, electron-withdrawing groups generally improve antibacterial activity.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds similar to this compound:
- Antibacterial Efficacy : A study reported that thiazole derivatives demonstrated MIC values ranging from 0.98 to 3.9 µg/ml against specific bacterial strains, suggesting that structural modifications can lead to increased potency .
- Antitumor Activity : Research indicates that compounds with similar frameworks have been effective against various cancer cell lines, prompting further exploration into their mechanisms of action and therapeutic applications .
- Molecular Docking Studies : In silico studies have predicted favorable interactions between this compound and biological targets involved in disease pathways, supporting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include modulation of signal transduction, enzyme inhibition, or interaction with cellular membranes.
Comparison with Similar Compounds
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones [7–9]
Structural Similarities :
- Both classes feature sulfonamide-linked aromatic systems.
- The thiazole/thione groups in the target compound and triazole-thiones [7–9] contribute to π-π stacking and hydrogen-bonding interactions.
Key Differences :
- The target compound’s thiazole ring is substituted with a furan-2-yl group, whereas [7–9] contain a 1,2,4-triazole core.
- Tautomerism is prominent in triazole-thiones ([7–9]), as evidenced by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, the thiazole in the target compound lacks such tautomeric behavior.
Sulfonamide-Linked Benzamide and Thiazolidinone Derivatives
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide
Structural Similarities :
- Both compounds incorporate sulfonamide or benzamide groups, which are critical for hydrogen bonding with biological targets.
Key Differences :
- The thiazolidinone ring in this derivative introduces a conjugated enone system, absent in the target compound. This system enhances electrophilicity, making it reactive toward nucleophiles (e.g., cysteine residues in enzymes) .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
Structural Similarities :
Key Differences :
- Metsulfuron methyl ester features a 1,3,5-triazine ring, whereas the target compound’s dihydrobenzo[d][1,4]dioxine system provides distinct steric and electronic profiles.
- The furan-thiazole moiety in the target compound may reduce soil persistence compared to triazine-based herbicides .
Anti-Exudative Triazole Derivatives
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives [3.1–3.21]
Structural Similarities :
Key Differences :
- Anti-exudative activity (AEA) studies show that triazole derivatives achieve efficacy at 10 mg/kg, comparable to diclofenac sodium . The thiazole analog may require dose optimization due to differences in metabolic stability.
Biological Activity
The compound N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors such as furan derivatives and thiazole compounds. The general method includes the formation of a sulfonamide linkage and subsequent cyclization to yield the desired heterocyclic structure. Detailed synthetic pathways can be found in related literature on similar compounds .
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related thiazole derivative showed dose-dependent inhibition of growth in human tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) . The half-maximal inhibitory concentration (IC50) values for these compounds were recorded, indicating their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 10 |
| 2 | NCI-H460 | 25 |
| 3 | SF-268 | 15 |
Antimicrobial Activity
The antimicrobial properties of thiazole-containing compounds have been widely studied. For example, derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Anti-inflammatory Activity
Compounds similar to the target molecule have also exhibited anti-inflammatory properties. Studies indicate that these compounds can inhibit the denaturation of proteins, which is a key factor in inflammatory processes. This effect was measured using albumin denaturation assays, where lower concentrations of the compound resulted in reduced inflammation markers .
Enzyme Inhibition
A significant area of research has focused on the inhibitory effects of these compounds on various enzymes. For instance, some derivatives have been identified as selective inhibitors of human monoamine oxidase (hMAO) isoforms, which are relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s . These findings suggest that the compound may also possess neuroprotective properties.
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer activity of a thiazole derivative similar to our target compound against MCF-7 cells. The results indicated that treatment with the compound led to significant apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of a series of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the thiazole ring enhanced antibacterial activity significantly compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
